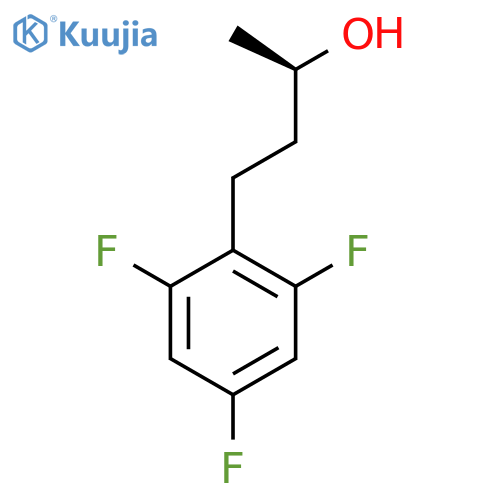Cas no 2227825-61-6 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-ol)
(2R)-4-(2,4,6-トリフルオロフェニル)ブタン-2-オールは、光学活性を有するフッ素化アルコール化合物です。この化合物は、キラル中心を有するため、不斉合成や医薬品中間体としての応用が期待されます。2,4,6-トリフルオロフェニル基の導入により、高い電子求引性と立体障害効果を示し、反応性の制御が可能です。また、アルコール官能基はさらなる誘導体化のための反応点として利用できます。本化合物は、高い純度と光学純度で提供可能であり、精密有機合成や創薬研究における有用なビルディングブロックとしての価値を有しています。

2227825-61-6 structure
商品名:(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(2,4,6-trifluorophenyl)butan-2-ol
- EN300-1802636
- 2227825-61-6
-
- インチ: 1S/C10H11F3O/c1-6(14)2-3-8-9(12)4-7(11)5-10(8)13/h4-6,14H,2-3H2,1H3/t6-/m1/s1
- InChIKey: RCNARJWGILXADM-ZCFIWIBFSA-N
- ほほえんだ: FC1C=C(C=C(C=1CC[C@@H](C)O)F)F
計算された属性
- せいみつぶんしりょう: 204.07619946g/mol
- どういたいしつりょう: 204.07619946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802636-0.05g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-0.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-5.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 5g |
$4517.0 | 2023-06-02 | ||
| Enamine | EN300-1802636-10g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 10g |
$3746.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 5g |
$2525.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-0.25g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-0.1g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-2.5g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1802636-1.0g |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol |
2227825-61-6 | 1g |
$1557.0 | 2023-06-02 |
(2R)-4-(2,4,6-trifluorophenyl)butan-2-ol 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
2227825-61-6 ((2R)-4-(2,4,6-trifluorophenyl)butan-2-ol) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
